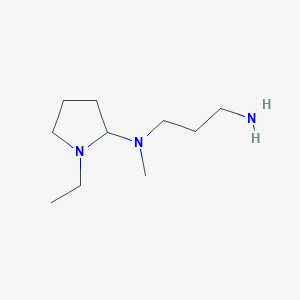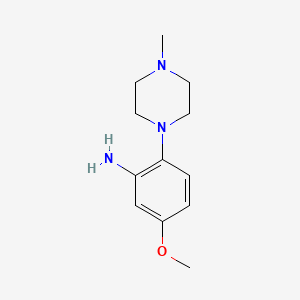![molecular formula C11H11ClO5S B1463517 Methyl 3-[3-(chlorosulfonyl)-4-methoxyphenyl]prop-2-enoate CAS No. 1212782-37-0](/img/structure/B1463517.png)
Methyl 3-[3-(chlorosulfonyl)-4-methoxyphenyl]prop-2-enoate
Descripción general
Descripción
Methyl 3-[3-(chlorosulfonyl)-4-methoxyphenyl]prop-2-enoate is a chemical compound characterized by its unique structure and diverse applications. This compound falls under the category of substituted phenylpropanoates and is noted for its reactivity and use in various chemical processes and industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route involves the esterification of 3-[3-(chlorosulfonyl)-4-methoxyphenyl]prop-2-enoic acid with methanol. This process typically utilizes acid catalysts such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion to the ester form.
Another method involves the reaction of 3-(4-methoxyphenyl)prop-2-enoic acid with chlorosulfonyl isocyanate, followed by esterification.
Industrial Production Methods
Industrially, this compound can be produced via multi-step processes involving the initial preparation of intermediates, followed by esterification. The exact conditions are often optimized for yield and purity, involving controlled temperatures, pressures, and the use of catalysts to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically using agents such as potassium permanganate or chromium trioxide, resulting in the formation of corresponding oxidized products.
Reduction: : Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced analogs of the compound.
Substitution: : The presence of the chlorosulfonyl group makes it susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituting Agents: : Amines, thiols, under basic or neutral conditions.
Major Products Formed
Oxidation: : Formation of sulfonated derivatives and aldehydes.
Reduction: : Corresponding alcohols or amines, depending on the reagents.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules, serving as a precursor in various organic synthesis pathways.
Biology
Its derivatives may be explored for biological activity, potentially leading to the development of new pharmaceuticals or bioactive compounds.
Medicine
The reactive sulfonyl chloride group enables the preparation of sulfonamide derivatives, which can exhibit antimicrobial properties.
Industry
Used in the manufacturing of polymers and specialty chemicals, where it imparts specific functional properties to the final products.
Mecanismo De Acción
Molecular Targets and Pathways
The compound's reactivity is primarily driven by the presence of the chlorosulfonyl group, which can undergo various transformations leading to a range of products. The double bond in the prop-2-enoate moiety also contributes to its reactivity, allowing it to participate in addition and polymerization reactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-[4-(chlorosulfonyl)phenyl]prop-2-enoate: : Lacks the methoxy group, leading to different reactivity and applications.
Methyl 3-[3-(chlorosulfonyl)phenyl]prop-2-enoate: : Lacks the methoxy group, influencing its physicochemical properties.
Uniqueness
The presence of the methoxy group in Methyl 3-[3-(chlorosulfonyl)-4-methoxyphenyl]prop-2-enoate imparts additional electronic effects, which can influence its reactivity and the types of reactions it undergoes. This makes it distinct from other similar compounds and broadens its application scope in synthesis and industrial uses.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable intermediate and functional material in various fields of research and manufacturing.
Propiedades
IUPAC Name |
methyl (E)-3-(3-chlorosulfonyl-4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO5S/c1-16-9-5-3-8(4-6-11(13)17-2)7-10(9)18(12,14)15/h3-7H,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMZOUXMDFTECQ-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1463438.png)
![4-[(Methylsulfonyl)(phenyl)amino]butanoic acid](/img/structure/B1463439.png)

amine hydrochloride](/img/structure/B1463444.png)


![1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine dihydrochloride](/img/structure/B1463447.png)

![2-chloro-N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}acetamide](/img/structure/B1463452.png)


